

how does famoxadone inhibit mitochondrial respiration

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Compound Focus: Famoxadone

CAS No.: 131807-57-3

Cat. No.: S588098

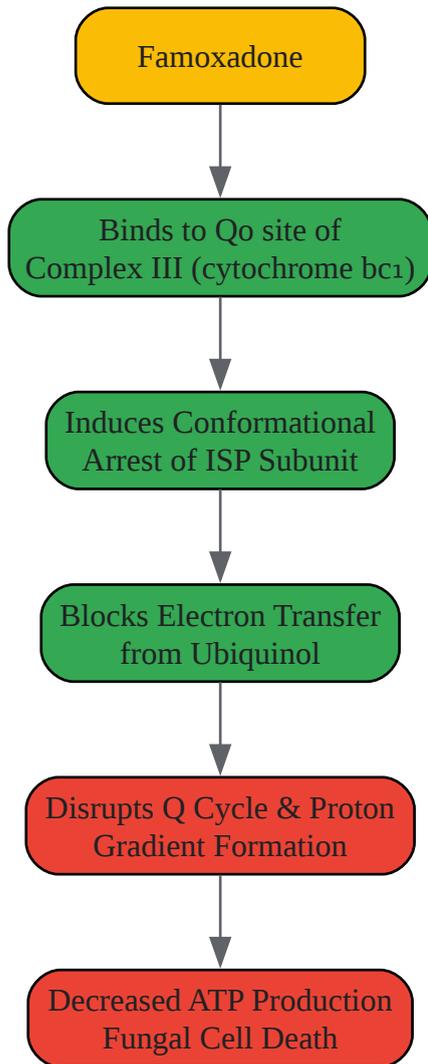
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Molecular Mechanism of Action

The table below summarizes the key aspects of how **famoxadone** functions at the molecular level.

Aspect	Detailed Mechanism
Primary Target	Mitochondrial cytochrome <i>bc</i> ₁ complex (Complex III or ubiquinol-cytochrome <i>c</i> oxidoreductase) [1] [2].
Binding Site	The quinol oxidation (Q _o) site (Q _p site in some nomenclature) [3] [2].
Key Interaction	Network of aromatic-aromatic interactions between the fungicide and residues in the binding pocket, mimicking a benzene crystal lattice [1].
Conformational Change	Binding induces dramatic conformational changes in cytochrome <i>b</i> and the Iron-Sulfur Protein (ISP) subunit, arresting ISP movement [1].
Functional Consequence	Blocks electron transfer from ubiquinol to cytochrome <i>c</i> , halting the Q cycle and preventing proton translocation across the mitochondrial membrane [1] [4].
Cellular Outcome	Drastic reduction in ATP production, leading to cessation of cellular processes like zoospore motility and subsequent cell disintegration [5] [4].

Famoxadone's binding to the Qo site of Complex III prevents the critical transfer of electrons from ubiquinol to the Rieske Iron-Sulfur Protein (ISP). This inhibition is reinforced by **famoxadone** inducing conformational changes that arrest the movement of the ISP subunit, which is essential for the normal electron transfer process [1].



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> **Famoxadone** binding to Complex III triggers a cascade that halts ATP production.

Key Structural and Experimental Insights

The high-resolution crystal structure of the cytochrome *bc*₁ complex in complex with **famoxadone** provides direct evidence for this mechanism [1]. The potency of **famoxadone**'s effect is demonstrated by experimental observations where application to *Phytophthora infestans* zoospores caused **cessation of oxygen consumption and motility within seconds**, followed by cell disintegration [4].

Quantitative Toxicological and Environmental Data

The following table consolidates key quantitative data from toxicological and environmental studies for a comprehensive overview.

Parameter	Value	Context / Species
Acute Oral LD ₅₀	>5000 mg/kg	Rat [5] [4]
Acute Dermal LD ₅₀	>2000 mg/kg	Rabbit [5]
Acceptable Daily Intake (ADI)	0.006 mg/kg bw/day	Based on dog study (cataracts) [5]
Water Solubility	0.052 - 0.059 mg/L	At 20°C, pH 7 [6] [7]
Log P (Partition Coefficient)	4.65 - 4.81	Indicates high lipophilicity [4] [2]
Soil DT ₅₀ (Lab)	2 - 11 days	Aerobic, 20°C [4]
Hydrolytic DT ₅₀	41 days (pH 5), 2 days (pH 7), 1.5 hours (pH 9)	At 20°C [4]
Aquatic Toxicity (Daphnia, 48h EC ₅₀)	0.012 mg/L	Highly toxic to aquatic invertebrates [4]

Key Experimental Protocols

To investigate **famoxadone**'s mechanism of action, several key experimental approaches are used:

- **X-ray Crystallography** [1]
 - **Protein Purification:** Isolate and purify the mitochondrial cytochrome *bc₁* complex from a relevant source.
 - **Crystallization:** Co-crystallize the protein complex with **famoxadone**.
 - **Data Collection & Analysis:** Resolve the high-resolution structure to visualize the precise binding mode and ligand-induced conformational changes.
- **In Vitro Respiration Assay** [4]
 - **Preparation:** Use fungal zoospores or isolated mitochondria.
 - **Treatment:** Apply **famoxadone** and appropriate controls.
 - **Measurement:** Monitor oxygen consumption in real-time using an oxygen electrode to quantify inhibition of respiration.
- **Binding Affinity Studies**
 - **Mutagenesis:** Generate site-specific mutations in the Qo site residues.
 - **Activity Assay:** Measure the inhibitory efficacy of **famoxadone** against mutant and wild-type enzymes to identify key interaction points [1].

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